molecular formula C19H20N2O B7628717 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone

Cat. No.: B7628717
M. Wt: 292.4 g/mol
InChI Key: GHHOSQIWGVQMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone is a chemical compound that features a fluorenyl group attached to a piperazine ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone typically involves the reaction of 9H-fluorene with piperazine under specific conditions to form the fluorenyl-piperazine intermediate. This intermediate is then reacted with ethanone to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenyl or piperazine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenyl-piperazine alcohols.

    Substitution: Formation of substituted fluorenyl-piperazine derivatives.

Scientific Research Applications

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzyme studies.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorenyl group can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone

Uniqueness

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone is unique due to its specific combination of the fluorenyl and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14(22)20-10-12-21(13-11-20)19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHOSQIWGVQMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.